molecular formula C18H14N2O4 B13884488 1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B13884488
M. Wt: 322.3 g/mol
InChI Key: ZFHQNLISDJFVCZ-UHFFFAOYSA-N
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Description

4-oxo-1-(3-phenylmethoxyphenyl)pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a phenylmethoxy group and a carboxylic acid group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-(3-phenylmethoxyphenyl)pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 4-oxo-1-(3-phenylmethoxyphenyl)pyridazine-3-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1-(3-phenylmethoxyphenyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-oxo-1-(3-phenylmethoxyphenyl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 4-oxo-1-(3-phenylmethoxyphenyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit key enzymes in microbial or cancer cell metabolism, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-1-(3-phenylmethoxyphenyl)pyridazine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

4-oxo-1-(3-phenylmethoxyphenyl)pyridazine-3-carboxylic acid

InChI

InChI=1S/C18H14N2O4/c21-16-9-10-20(19-17(16)18(22)23)14-7-4-8-15(11-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,23)

InChI Key

ZFHQNLISDJFVCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)N3C=CC(=O)C(=N3)C(=O)O

Origin of Product

United States

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